molecular formula C16H32O B130834 (E)-hexadec-2-en-1-ol CAS No. 26993-32-8

(E)-hexadec-2-en-1-ol

Cat. No. B130834
CAS RN: 26993-32-8
M. Wt: 240.42 g/mol
InChI Key: MIDSQDHRRBSMIZ-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves understanding the compound’s properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 1-Naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols : (E)-2-(arylmethylene)cyclopropylaldehyde, a compound related to (E)-hexadec-2-en-1-ol, is used in the preparation of 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols, indicating its utility in complex organic syntheses (Miao & Huang, 2009).

Industrial Applications

  • Perfume Industry and Food Processing : (E)-Hex-2-en-1-ol is used as a powerful additive in the perfume industry and food processing due to its fragrance properties (Leitmannová & Červený, 2006).

Ecological and Biological Research

  • Biosynthesis of Moth Pheromones : In the tobacco hawk moth, this compound-related compounds are involved in the biosynthesis of sex pheromones, highlighting its role in ecological and biological systems (Hoskovec et al., 2002).
  • Volatile Organic Compounds in Plants : (E)-Hex-2-en-1-ol is among the major volatile organic compounds (VOCs) emitted by barley roots, playing a potential role in plant-insect interactions (Gfeller et al., 2013).

Chemical Properties and Reactions

  • Oxidation Reactions : Studies have investigated the selective oxidation of (E)-hex-2-en-1-ol, contributing to the understanding of its chemical behavior (Alshammari et al., 2013).
  • Thermophysical Properties : Research on the thermophysical properties of (E)-hex-2-en-1-ol and related compounds enhances the understanding of their behavior in different states and conditions (Štejfa et al., 2015).

Therapeutic and Antimicrobial Effects

  • Anti-inflammatory Activity : Extracts containing this compound-related compounds from Bursera simaruba leaves show significant anti-inflammatory activity, indicating potential therapeutic applications (Carretero et al., 2008).
  • Food Safety Applications : Compounds related to (E)-hex-2-en-1-ol have been studied for their antimicrobial activity, suggesting applications in improving the safety of fresh-sliced apples and other minimally processed foods (Lanciotti et al., 2003).

Environmental Chemistry

  • Atmospheric Chemistry : The reactions of (E)-hex-2-en-1-ol with atmospheric components like NO3 and N2O5 have been investigated, contributing to the understanding of its role in environmental chemistry (Pfrang et al., 2006).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and refers to how the compound exerts its effect at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the potential future applications and research directions for the compound .

properties

IUPAC Name

(E)-hexadec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-15,17H,2-13,16H2,1H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDSQDHRRBSMIZ-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020838
Record name (E)-Hexadec-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26993-32-8
Record name (2E)-2-Hexadecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26993-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-Hexadec-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-hexadec-2-en-1-ol
Reactant of Route 2
(E)-hexadec-2-en-1-ol
Reactant of Route 3
Reactant of Route 3
(E)-hexadec-2-en-1-ol
Reactant of Route 4
(E)-hexadec-2-en-1-ol
Reactant of Route 5
(E)-hexadec-2-en-1-ol
Reactant of Route 6
(E)-hexadec-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.